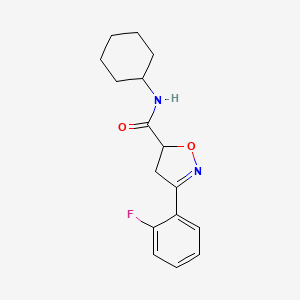![molecular formula C20H19F3N2O2 B5545266 5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)
5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to "5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone," involves multi-step chemical reactions, starting from basic piperazine scaffolds and incorporating various functional groups to achieve the desired molecular structure. These processes often involve reactions such as N-alkylation, acylation, and substitution reactions to introduce specific functional groups (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The structure of these compounds is further modified by substituting different functional groups at various positions on the piperazine ring, influencing their chemical properties and biological activities. X-ray crystallography studies provide insights into the 3D conformation of these molecules, including bond lengths, angles, and dihedral angles, which are crucial for understanding their interaction with biological targets (Little et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Applications : Compounds related to piperazine derivatives have been studied for their antimicrobial properties. For example, novel triazole derivatives, including those linked with piperazine moieties, have shown antimicrobial activities against various microorganisms. These compounds, synthesized through different chemical reactions, have potential as therapeutic agents against bacterial infections (Bektaş et al., 2010).
Biological Activities of Piperazine Derivatives
- Bacterial Biofilm and Enzyme Inhibition : Certain bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been identified as potent inhibitors of bacterial biofilms and the MurB enzyme, which is essential for bacterial cell wall synthesis. These findings suggest applications in developing new antibacterial agents targeting resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).
Chemical Synthesis and Molecular Docking
- Alzheimer’s Disease Treatment : Piperazine derivatives have also been synthesized and studied for their potential therapeutic applications in treating Alzheimer's disease. Molecular docking studies of these compounds have shown promising enzyme inhibition activity against butyrylcholinesterase, an enzyme associated with Alzheimer's pathology (Hussain et al., 2016).
Chemotherapeutic Potential
- Antiproliferative Activity : Research into 2-arylidenaminobenzimidazole derivatives, including those with piperazine moieties, has demonstrated significant antiproliferative activity against various cancer cell lines. These studies provide a foundation for the development of new chemotherapeutic agents (Nowicka et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-7-9-15(10-8-13)25-11-14(2)24(12-18(25)26)19(27)16-5-3-4-6-17(16)20(21,22)23/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZCANWVNBEBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)


![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)
![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)
![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)
![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)